molecular formula C21H27N3O B2619921 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049375-27-0

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

Cat. No.: B2619921
CAS No.: 1049375-27-0
M. Wt: 337.467
InChI Key: IRFBIVRACWMTII-UHFFFAOYSA-N
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Description

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core with a 3-methyl substitution and a 3-(4-phenylpiperazin-1-yl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves a multi-step process:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Alkylation: The 4-phenylpiperazine is then alkylated with 3-chloropropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.

    Amidation: The final step involves the reaction of N-(3-(4-phenylpiperazin-1-yl)propyl)amine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or piperazine moieties, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced forms of the compound, potentially amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in conditions like depression or anxiety.

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine: A simpler analog that lacks the benzamide moiety.

    N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide: Similar but without the 3-methyl substitution.

    3-methylbenzamide: Lacks the piperazine group.

Uniqueness

3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to the combination of its benzamide core with a 3-methyl substitution and a 3-(4-phenylpiperazin-1-yl)propyl group. This structure allows it to interact with multiple molecular targets, potentially offering a broader range of biological activities compared to its simpler analogs.

Properties

IUPAC Name

3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-18-7-5-8-19(17-18)21(25)22-11-6-12-23-13-15-24(16-14-23)20-9-3-2-4-10-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFBIVRACWMTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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